N-Acetyl-L-tyrosine

Overview

Description

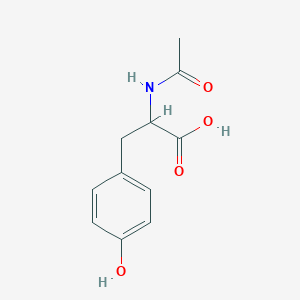

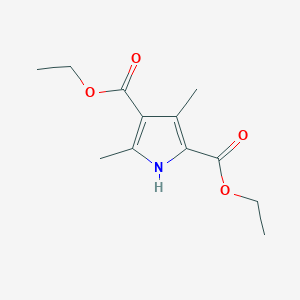

N-acetyltyrosine, (dl)-isomer, is a derivative of the amino acid tyrosine. It is an acetylated form, meaning an acetyl group is bonded to the tyrosine molecule. This modification enhances its solubility compared to tyrosine, making it more suitable for certain applications, such as parenteral nutrition and dietary supplements .

Mechanism of Action

Target of Action

N-Acetyl-L-tyrosine (NAT) is primarily a precursor to the amino acid tyrosine . Tyrosine is a non-essential amino acid with a polar side group . It is used in the synthesis of structural proteins, enzymes, and neurotransmitters . The primary targets of NAT are the biochemical pathways that involve tyrosine, particularly the synthesis of dopamine .

Mode of Action

NAT is used in place of tyrosine due to its enhanced solubility compared to tyrosine . It provides the necessary building blocks for the synthesis of dopamine and other hormones in the body . Sufficient levels of tyrosine, provided by NAT, ensure that the brain has the tools it needs to function properly .

Biochemical Pathways

NAT plays a vital role in the synthesis of dopamine, a crucial neurotransmitter that promotes feelings of well-being . Dopamine also plays an important role in many bodily functions, notably memory, motor control, and attention . NAT is involved in the general tyrosine metabolism pathway, which is common in plants . It is also involved in the biosynthetic pathways of tyrosine-derived metabolites .

Pharmacokinetics

The pharmacokinetics of NAT involves its absorption, distribution, metabolism, and excretion (ADME). NAT is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . The addition of an acetyl group in NAT increases its absorption, bioavailability, and blood-brain barrier crossing capabilities . This allows it to support higher levels of focus and cognitive function .

Result of Action

The molecular and cellular effects of NAT’s action are primarily related to its role as a precursor to tyrosine. By providing the necessary building blocks for the synthesis of dopamine and other hormones, NAT helps to support higher levels of focus and cognitive function . It also plays a part in the synthesis of structural proteins and enzymes .

Action Environment

The action, efficacy, and stability of NAT can be influenced by various environmental factors. For instance, NAT works in synergy with stimulants like methylphenidate (i.e., Ritalin) . Furthermore, under stress conditions, NAT can trigger a cytoprotective response called “mitohormesis” in stressed animals . This suggests that the physiological state of the organism can influence the action of NAT .

Biochemical Analysis

Biochemical Properties

N-Acetyl-L-tyrosine plays a crucial role in the synthesis of dopamine and other hormones in the body . It provides the necessary building blocks for the production of enough dopamine, thereby influencing brain function . It is also a substrate for tyrosinase, leading to N-acetyl-l-DOPA and/or N-acetyl-dopaquinone .

Cellular Effects

This compound has been found to have various effects on cells. For instance, it has been associated with antiproliferative effects against cultured human breast cancer cells . It also supports higher levels of focus and cognitive function .

Molecular Mechanism

The mechanism of action of this compound involves its conversion into L-tyrosine, an amino acid with promising nootropic and stimulant effects . These neurotransmitters play central roles in mental health, cognition, behavior, and stress response .

Temporal Effects in Laboratory Settings

It is known that a portion of ingested this compound turns into L-tyrosine

Dosage Effects in Animal Models

It is known that L-tyrosine, into which this compound is metabolized, can boost cognition, alertness, and memory in stressful and demanding situations .

Metabolic Pathways

This compound is involved in the biosynthesis and metabolism of the N-acylated aromatic amino acids . It is a member of the N-acyl amino acids (NA-AAs), a class within the fatty acid amide family .

Transport and Distribution

It is known that this compound is a substrate for tyrosinase, suggesting that it may be transported and distributed via enzymatic pathways .

Subcellular Localization

It is known that this compound is a substrate for tyrosinase, suggesting that it may be localized in areas where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyltyrosine can be synthesized through the acetylation of tyrosine. The process involves reacting tyrosine with acetic anhydride in the presence of a base, such as sodium acetate, under controlled conditions. The reaction typically occurs at room temperature and results in the formation of N-acetyltyrosine .

Industrial Production Methods

Industrial production of N-acetyltyrosine often involves large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical and nutritional standards .

Chemical Reactions Analysis

Types of Reactions

N-acetyltyrosine undergoes various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed to revert to tyrosine.

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetyl group.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the phenolic group.

Substitution: Various electrophiles can react with the amino group under suitable conditions.

Major Products Formed

Hydrolysis: Tyrosine

Oxidation: Quinones and other oxidized derivatives

Substitution: Various substituted tyrosine derivatives

Scientific Research Applications

N-acetyltyrosine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other compounds.

Biology: Studied for its role in protein synthesis and metabolic pathways.

Medicine: Used in parenteral nutrition to provide a soluble form of tyrosine. .

Industry: Employed in the formulation of dietary supplements and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

L-tyrosine: The non-acetylated form of tyrosine.

N-acetyl-L-tyrosine: The L-isomer of N-acetyltyrosine.

Uniqueness

N-acetyltyrosine, (dl)-isomer, is unique due to its enhanced solubility and bioavailability compared to L-tyrosine. This makes it more effective in certain applications, such as intravenous nutrition and dietary supplements. The acetylation also allows for better absorption and utilization in the body .

Properties

IUPAC Name |

2-acetamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHKINHBCWCHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859468 | |

| Record name | N-Acetyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-77-1, 537-55-3 | |

| Record name | N-Acetyl-DL-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(Tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B512074.png)

![3-(5-{[(4-Carboxybenzyl)amino]methyl}-2-furyl)-4-chlorobenzoic acid](/img/structure/B512077.png)

![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)